3-Bromo-4-chloro-6-ethoxyquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

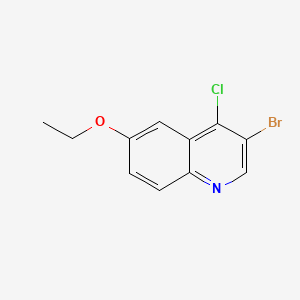

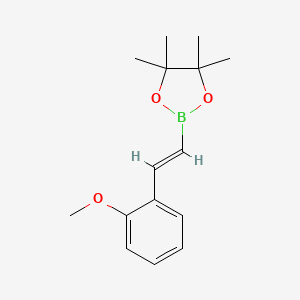

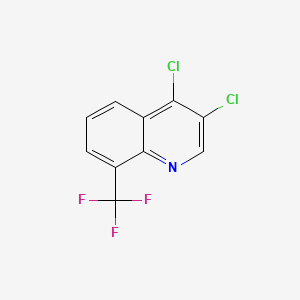

“3-Bromo-4-chloro-6-ethoxyquinoline” is a chemical compound with the CAS Number: 1204810-86-5 . It has a molecular weight of 286.56 and its IUPAC name is 3-bromo-4-chloro-6-ethoxyquinoline . This compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for “3-Bromo-4-chloro-6-ethoxyquinoline” is 1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“3-Bromo-4-chloro-6-ethoxyquinoline” is a solid at room temperature . The compound’s molecular formula is C11H9BrClNO .

科学的研究の応用

Pharmacology: Drug Development

3-Bromo-4-chloro-6-ethoxyquinoline: is utilized in pharmacological research as a precursor for synthesizing various compounds with potential therapeutic effects. Its structure serves as a key intermediate in the creation of quinoline-based drugs, which are known for their antimalarial, antibacterial, and antifungal properties. The compound’s halogenated nature allows for further functionalization, making it valuable in the development of novel pharmaceuticals .

Material Science: Organic Electronics

In material science, particularly in the field of organic electronics, 3-Bromo-4-chloro-6-ethoxyquinoline can be employed in the synthesis of organic semiconductors. These semiconductors are used in the production of light-emitting diodes (OLEDs), photovoltaic cells, and transistors. The compound’s ability to undergo various chemical reactions makes it suitable for tuning the electronic properties of materials .

Chemical Synthesis: Building Blocks

This compound is a valuable building block in chemical synthesis. It is used to construct complex molecular architectures due to its reactive bromo and chloro groups, which can undergo cross-coupling reactions. These reactions are fundamental in creating a wide array of organic compounds, including heterocyclic compounds that are prevalent in many drugs and agrochemicals .

Analytical Chemistry: Reference Standards

3-Bromo-4-chloro-6-ethoxyquinoline: is used in analytical chemistry as a reference standard. It helps in the calibration of analytical instruments and ensures the accuracy of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, which are critical for the quantification and qualification of chemical entities in various samples .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound finds application in enzyme inhibition studies. It can act as an inhibitor or a substrate analog to study the mechanism of action of enzymes, particularly those involved in the metabolism of quinoline derivatives. This is crucial for understanding disease pathways and developing targeted therapies .

Agricultural Research: Pesticide Synthesis

The halogenated quinoline structure of 3-Bromo-4-chloro-6-ethoxyquinoline is also explored in agricultural research for the synthesis of pesticides. Its chemical framework is modified to create compounds that can act as fungicides, herbicides, or insecticides, contributing to the protection of crops and yield optimization .

Environmental Applications: Pollutant Degradation

Lastly, research into environmental applications of 3-Bromo-4-chloro-6-ethoxyquinoline includes its potential use in the degradation of pollutants. Studies may investigate its role as a photocatalyst or its incorporation into advanced materials designed to break down harmful environmental contaminants .

Safety and Hazards

The safety information for “3-Bromo-4-chloro-6-ethoxyquinoline” includes several hazard statements: H301, H311, and H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

3-bromo-4-chloro-6-ethoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIOCHWWMNQDEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671166 |

Source

|

| Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204810-86-5 |

Source

|

| Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate](/img/structure/B598824.png)

![(4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B598826.png)

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598836.png)